5-Isopropyl-4-methyl-3-isoxazolamine is a nitrogen-containing heterocyclic compound that belongs to the isoxazole family. This compound is characterized by its unique structure, which includes an isoxazole ring substituted with isopropyl and methyl groups. Its potential applications span various fields, particularly in medicinal chemistry, due to its biological activity.
5-Isopropyl-4-methyl-3-isoxazolamine can be classified as:
Synthesis of 5-Isopropyl-4-methyl-3-isoxazolamine typically involves the following steps:
The specific conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity. For instance, reactions may be carried out under inert atmospheres (e.g., nitrogen) to prevent oxidation.
The molecular formula for 5-Isopropyl-4-methyl-3-isoxazolamine can be represented as .
Key structural data include:
The structural representation can be visualized using molecular modeling software, which helps in understanding its spatial arrangement and potential interactions with biological targets.
5-Isopropyl-4-methyl-3-isoxazolamine participates in various chemical reactions including:
Reaction conditions such as pH, temperature, and solvent polarity significantly influence the reactivity and outcome of these transformations.
The mechanism of action for 5-Isopropyl-4-methyl-3-isoxazolamine primarily involves its interaction with biological receptors or enzymes. It may modulate enzymatic activities or cellular pathways by acting as a competitive inhibitor or substrate.
In studies related to its pharmacological effects, it has been shown to influence pathways involved in cell proliferation and apoptosis, indicating its potential role in cancer therapy .
Relevant data regarding these properties can be found in chemical databases and literature focusing on heterocyclic compounds.
5-Isopropyl-4-methyl-3-isoxazolamine has several scientific uses:
Research continues into optimizing its synthesis and enhancing its efficacy for targeted applications across medicinal chemistry and agrochemistry sectors.
Isoxazole—a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms—occupies a pivotal position in modern medicinal chemistry due to its exceptional versatility and broad therapeutic profile. This scaffold’s electron-rich aromatic structure and capacity for regioselective functionalization enable diverse interactions with biological targets, facilitating the optimization of pharmacokinetic properties such as metabolic stability, solubility, and bioavailability [3] [5]. The strategic incorporation of isoxazole rings into molecular architectures enhances target affinity while mitigating toxicity, as evidenced by numerous FDA-approved drugs. For example, valdecoxib (COX-2 inhibitor), leflunomide (immunomodulator), and sulfisoxazole (antibiotic) all leverage the isoxazole core for critical target engagement [3] [6].
Table 1: Selected FDA-Approved Isoxazole-Containing Drugs and Therapeutic Applications
Drug Name | Isoxazole Substitution Pattern | Therapeutic Category | Biological Target |
---|---|---|---|
Valdecoxib | 3,4-Diaryl-substituted | Anti-inflammatory | Cyclooxygenase-2 (COX-2) |
Leflunomide | 5-Methylisoxazole | Immunosuppressant | Dihydroorotate dehydrogenase |
Sulfisoxazole | 3-Amino-5-methylisoxazole | Antibacterial | Dihydropteroate synthase |
Danazol | Steroid-fused isoxazole | Hormone therapy | Gonadotropin receptors |
Zonisamide | Benzoisoxazole derivative | Anticonvulsant | Sodium/calcium channels |
Recent synthetic advances—particularly transition metal-catalyzed cycloadditions and green chemistry approaches—have accelerated the development of novel isoxazole derivatives. Methodologies such as Cu(I)-catalyzed [3 + 2] cycloadditions between nitrile oxides and terminal alkynes enable regioselective construction of 3,5-disubstituted isoxazoles under mild conditions [3]. These innovations support the efficient generation of libraries for bioactivity screening, expanding structure-activity relationship (SAR) landscapes. Isoxazoles exhibit remarkable pharmacological diversity, including:
Table 2: Key Biological Activities of Isoxazole Derivatives and Associated Structural Features
Biological Activity | Exemplar Compound | Critical Structural Elements | Mechanistic Insight |
---|---|---|---|
Antibacterial | Schiff-base-isoxazole hybrid A20 | 4-Hydroxy-3,5-dibromophenyl substitution | FadD32 enzyme inhibition |
Anticancer | 3,5-Bis(3′-indolyl)isoxazole | C3/C5 bis-indole motifs | Tubulin depolymerization |
TLR7 Agonism | Isoxazolo[5,4-d]pyrimidine 21a | 6-Trifluoromethyl; 4-fluorophenyl at C3 | MyD88/NF-κB pathway activation |
Antitubercular | 2,4-Dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol | Dibromophenol; trifluoromethylisoxazole | FadD32/FadD28 enzyme inhibition |
5-Isopropyl-4-methyl-3-isoxazolamine (CAS assigned via Sigma-Aldrich PH014982) is a structurally distinct isoxazole derivative characterized by its 3-amino functionality flanked by hydrophobic substituents at C4 and C5. Its molecular formula (C~7~H~12~N~2~O) and physicochemical properties—including solid-state stability (Storage Class Code 11: Combustible Solids)—make it suitable for early-stage drug discovery [1] [4]. The compound’s SMILES string (CC1=C(C(C)C)ON=C1N) and InChIKey (BEJBRIDAZJFCLR-UHFFFAOYSA-N) enable precise chemoinformatic searches and molecular docking simulations.
Table 3: Molecular Descriptors of 5-Isopropyl-4-methyl-3-isoxazolamine
Property | Value | Method/Descriptor System |
---|---|---|
IUPAC Name | 5-Isopropyl-4-methyl-1,2-oxazol-3-amine | Systematic nomenclature |
Molecular Formula | C~7~H~12~N~2~O | Elemental analysis |
SMILES | CC1=C(C(C)C)ON=C1N | Line notation |
InChI | 1S/C7H12N2O/c1-4(2)6-5(3)7(8)9-10-6/h4H,1-3H3,(H2,8,9) | International Chemical Identifier |
InChIKey | BEJBRIDAZJFCLR-UHFFFAOYSA-N | Hashed cryptographic fingerprint |
Molecular Weight | 140.19 g/mol | Mass spectrometry |
The sterically encumbered isopropyl and methyl groups adjacent to the 3-amino group confer unique three-dimensionality, enhancing selective target binding. This is exemplified in:
Synthetic access to this scaffold typically involves 1,3-dipolar cycloadditions between functionalized nitrile oxides and alkynes. For example, hydroxymoyl chlorides derived from isobutyraldehyde derivatives undergo [3+2] cycloadditions with propyne equivalents, yielding 3,4,5-trisubstituted isoxazoles. Subsequent deprotection or functional group interconversion affords the 3-amino moiety [3].
Table 4: Applications of 5-Isopropyl-4-methyl-3-isoxazolamine in Bioactive Molecule Design
Therapeutic Area | Role in Design | Biological Outcome | Source |
---|---|---|---|
Antitubercular agents | Core scaffold inhibiting FadD32 enzyme | Reduced mycobacterial burden in murine models | [8] |
TLR7 agonists | Hydrophobic domain for receptor dimerization | Cytokine induction (IL-12p70, TNF-α) | [7] |
Antibiotic hybrids | Conjugation site for Schiff-base formation | Activity against drug-resistant P. aeruginosa | [6] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0